molecular formula C8H7F7O4 B12300292 4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one CAS No. 181044-06-4

4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one

Cat. No.: B12300292
CAS No.: 181044-06-4
M. Wt: 300.13 g/mol
InChI Key: WYTSCNURXYPSNP-UHFFFAOYSA-N
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Description

4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical inertness, and low surface energy, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with epichlorohydrin under basic conditions to form the intermediate compound. This intermediate is then reacted with ethylene carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one involves its interaction with molecular targets through its fluorinated moiety. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dioxolane ring structure, which imparts additional stability and reactivity compared to other fluorinated compounds. This makes it particularly valuable in applications requiring high-performance materials with specific chemical properties .

Properties

CAS No.

181044-06-4

Molecular Formula

C8H7F7O4

Molecular Weight

300.13 g/mol

IUPAC Name

4-(2,2,3,3,4,4,4-heptafluorobutoxymethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C8H7F7O4/c9-6(10,7(11,12)8(13,14)15)3-17-1-4-2-18-5(16)19-4/h4H,1-3H2

InChI Key

WYTSCNURXYPSNP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)COCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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